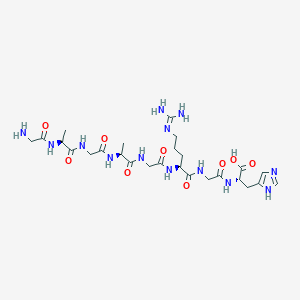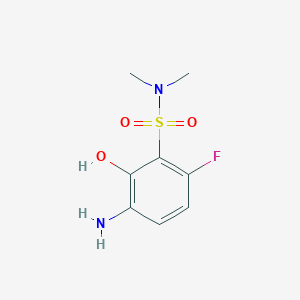
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a fluoro substituent, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzene derivative and introduce the amino, hydroxyl, and sulfonamide groups through a series of substitution and addition reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The presence of functional groups like the sulfonamide and amino groups allows it to form strong interactions with biological macromolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-fluoro-2-hydroxybenzene-1-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
3-Amino-6-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide: Contains a chloro substituent instead of a fluoro group, which can influence its chemical properties and biological activity.
Uniqueness
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group, in particular, can enhance its stability and interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
914638-54-3 |
|---|---|
Molekularformel |
C8H11FN2O3S |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-amino-6-fluoro-2-hydroxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O3S/c1-11(2)15(13,14)8-5(9)3-4-6(10)7(8)12/h3-4,12H,10H2,1-2H3 |
InChI-Schlüssel |
YGXHGHHORZRKBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
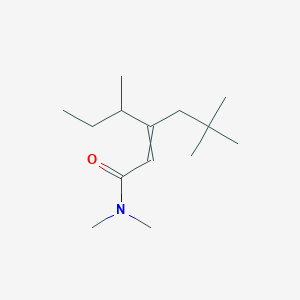
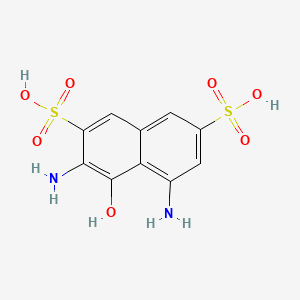

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
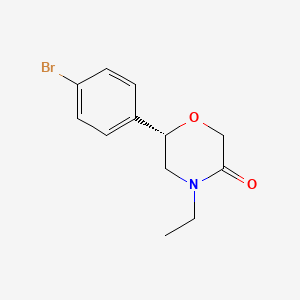

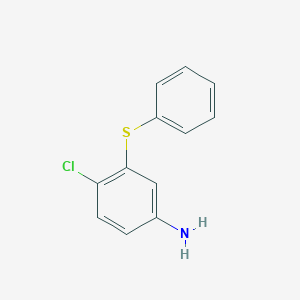
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)

